meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

Description

BenchChem offers high-quality meso-Butane-1,2,3,4-tetracarboxylic Dianhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about meso-Butane-1,2,3,4-tetracarboxylic Dianhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-[(3S)-2,5-dioxooxolan-3-yl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h3-4H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQWMCSSZKNOLQ-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)C2CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)OC1=O)[C@@H]2CC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701204872 | |

| Record name | [3,3′-Bifuran]-2,2′,5,5′-tetrone, tetrahydro-, (R*,S*)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17309-39-6 | |

| Record name | [3,3′-Bifuran]-2,2′,5,5′-tetrone, tetrahydro-, (R*,S*)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17309-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3,3′-Bifuran]-2,2′,5,5′-tetrone, tetrahydro-, (R*,S*)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | meso-Butane-1,2,3,4-tetracarboxylic Dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

meso-Butane-1,2,3,4-tetracarboxylic dianhydride molecular weight

An In-Depth Technical Guide to meso-Butane-1,2,3,4-tetracarboxylic Dianhydride for Advanced Research Applications

Executive Summary

This technical guide provides a comprehensive overview of meso-butane-1,2,3,4-tetracarboxylic dianhydride, a highly functionalized organic compound pivotal in advanced materials science. With a molecular weight of 198.13 g/mol , this dianhydride serves as a critical building block and crosslinking agent.[1][2][3] Its rigid, stereospecific structure is instrumental in the synthesis of high-performance polymers such as polyimides and epoxy resins, where it imparts thermal stability and mechanical strength.[4][5] For drug development professionals and biomedical researchers, its utility extends to the creation of novel hydrogels and functional biocompatible materials.[5][6] This document details the compound's core properties, provides a validated synthesis protocol, outlines methods for analytical characterization, discusses key applications, and establishes rigorous safety and handling procedures.

Core Molecular and Physical Properties

The precise chemical identity and physical characteristics of a reagent are fundamental to its effective application in research and development. The properties of meso-butane-1,2,3,4-tetracarboxylic dianhydride are summarized below.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 198.13 g/mol | [1][2][3] |

| Molecular Formula | C₈H₆O₆ | [1][2][3][7] |

| CAS Number | 17309-39-6 | [2][8] |

| Melting Point | 242-243.5 °C | [7] |

| Boiling Point | 492.0 ± 45.0 °C at 760 mmHg | [7] |

| Density | 1.7 ± 0.1 g/cm³ | [7] |

| Appearance | White to off-white crystalline powder | [4] |

| SMILES | C1C(C(=O)OC1=O)C2CC(=O)OC2=O | [9] |

| IUPAC Name | (3R)-3-[(3S)-2,5-dioxooxolan-3-yl]oxolane-2,5-dione | [2] |

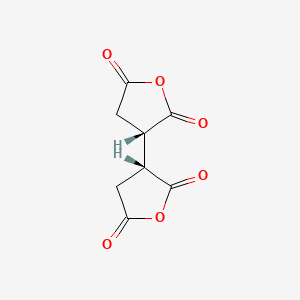

Molecular Structure

The structure of meso-butane-1,2,3,4-tetracarboxylic dianhydride consists of two fused five-membered anhydride rings. The "meso" designation indicates the presence of chiral centers with an internal plane of symmetry, rendering the molecule achiral overall.

Caption: 2D structure of meso-butane-1,2,3,4-tetracarboxylic dianhydride.

Synthesis and Purification

The most common and efficient synthesis of meso-butane-1,2,3,4-tetracarboxylic dianhydride involves the dehydration of its corresponding tetracarboxylic acid precursor using a chemical dehydrating agent.

Synthesis Workflow Overview

The reaction proceeds by treating 1,2,3,4-butanetetracarboxylic acid with acetic anhydride. Dioxane serves as the solvent, and the reaction is conducted under an inert atmosphere to prevent premature hydrolysis of the anhydride product. The product precipitates from the solution upon formation and is isolated via filtration.

Caption: Workflow for the synthesis of the target dianhydride.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[3]

Materials:

-

1,2,3,4-Butanetetracarboxylic acid (1.00 eq)

-

Acetic anhydride (2.40 eq)

-

1,4-Dioxane (anhydrous)

-

Nitrogen gas supply

-

Three-neck round-bottom flask equipped with a condenser, nitrogen inlet, and thermometer

Procedure:

-

Reactor Setup: Charge the three-neck round-bottom flask with 1,2,3,4-butanetetracarboxylic acid, acetic anhydride, and 1,4-dioxane.

-

Causality: Anhydrous dioxane is used as a solvent because it is inert to the reactants and can dissolve the starting material sufficiently. Acetic anhydride is a powerful dehydrating agent that drives the formation of the cyclic anhydride rings.

-

-

Inert Atmosphere: Purge the reactor with nitrogen gas for 10-15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.

-

Causality: An inert atmosphere is critical to prevent atmospheric moisture from reacting with the acetic anhydride and the dianhydride product, which would lead to lower yields and the formation of acid impurities.

-

-

Reaction Conditions: Heat the reaction mixture to 40°C with continuous stirring.

-

Causality: This moderate temperature provides sufficient activation energy for the reaction to proceed efficiently without causing thermal degradation of the product.

-

-

Reaction Monitoring: A white solid will begin to precipitate from the solution approximately 40 minutes into the reaction. Continue the reaction for a total of 3 hours to ensure complete conversion.[3]

-

Isolation: After 3 hours, cool the reaction mixture to room temperature. Isolate the precipitated white solid by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold acetic acid followed by a non-polar solvent like hexane to remove residual dioxane and unreacted starting materials.

-

Drying: Dry the purified white powder under vacuum to obtain the final product. A yield of approximately 87% can be expected.[3]

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized product, a combination of analytical techniques should be employed. This constitutes a self-validating system for the protocol.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The primary method for confirming the formation of the anhydride. The spectrum should exhibit strong characteristic carbonyl (C=O) stretching bands for a five-membered ring anhydride, typically appearing as a doublet around 1850 cm⁻¹ and 1780 cm⁻¹. The disappearance of the broad O-H stretch from the starting carboxylic acid is also a key indicator of reaction completion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the structure of the butane backbone. The spectrum should show signals corresponding to the methine (CH) and methylene (CH₂) protons.

-

¹³C NMR: Will show distinct signals for the carbonyl carbons and the carbons of the aliphatic backbone, providing further structural confirmation.

-

-

Melting Point Analysis: A sharp melting point range consistent with the literature value (242-243.5 °C) indicates high purity.[7] A broad or depressed melting point suggests the presence of impurities.

Applications in Research and Development

The unique structure of meso-butane-1,2,3,4-tetracarboxylic dianhydride makes it a valuable reagent in several advanced fields.

Polymer Chemistry and Materials Science

This dianhydride is a premier monomer for the synthesis of high-performance polymers.

-

Polyimides: It reacts with diamines in a polycondensation reaction to form polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and dielectric properties. These materials are used in aerospace, electronics, and insulation coatings.[5]

-

Epoxy Resins: It serves as a curing or hardening agent for epoxy resins.[4] The crosslinking reaction creates a rigid, three-dimensional network, significantly enhancing the thermal and mechanical properties of the final cured material.

-

Fabric Treatment: It is an effective formaldehyde-free anti-wrinkle agent for cotton fabrics, as it can crosslink cellulose fibers through esterification, improving fabric strength and resilience.[6]

Relevance to Drug Development and Biomedical Materials

For professionals in drug development, the applications are primarily in the synthesis of functional polymers for delivery and device fabrication.

-

Hydrogels: The dianhydride can be used to crosslink polysaccharides to create superabsorbent hydrogels.[6] These hydrogels have potential applications in controlled drug release systems and as scaffolds for tissue engineering.

-

Biomedical Materials: Its ability to form stable polyimides and polyesters is being explored for creating biocompatible and biostable materials for medical implants and devices.[5] The anhydride moieties can also serve as reactive handles for conjugating therapeutic agents or targeting ligands to a polymer backbone.

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this chemical.

Hazard Identification

| Hazard Class | Statement | GHS Pictogram |

| Skin Irritation | Causes skin irritation (H315) | Exclamation Mark |

| Eye Irritation | Causes serious eye irritation (H319) | Exclamation Mark |

| Acute Toxicity | Harmful if swallowed (H302) | Exclamation Mark |

Recommended Procedures

-

Handling:

-

Storage:

-

First-Aid Measures:

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8][10]

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[8]

-

If Swallowed: Rinse mouth with water. Get medical help.[7][10]

-

Conclusion

Meso-butane-1,2,3,4-tetracarboxylic dianhydride is a versatile and powerful chemical tool for researchers. Its well-defined structure, high reactivity, and capacity to form stable crosslinked networks make it indispensable in the development of advanced polymers and functional materials. For scientists in materials and drug development, a thorough understanding of its properties, synthesis, and safe handling is essential to unlocking its full potential in creating next-generation products.

References

-

PubChem. (n.d.). meso-Butane-1,2,3,4-tetracarboxylic Dianhydride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4534-73-0, MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE. Retrieved from [Link]

-

GlpBio. (n.d.). meso-Butane-1,2,3,4-tetracarboxylic dianhydride. Retrieved from [Link]

-

Pazdera, P., & Šimbera, J. (n.d.). Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University. Retrieved from [Link]

-

Fisher Scientific Canada. (n.d.). meso-Butane-1,2,3,4-tetracarboxylic Dianhydride 96.0+%, TCI America™. Retrieved from [Link]

Sources

- 1. MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE , ≥99% , 4534-73-0 - CookeChem [cookechem.com]

- 2. meso-Butane-1,2,3,4-tetracarboxylic Dianhydride | C8H6O6 | CID 53384481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 4. Cas 4534-73-0,MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE | lookchem [lookchem.com]

- 5. mdpi.org [mdpi.org]

- 6. ossila.com [ossila.com]

- 7. echemi.com [echemi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. meso-Butane-1,2,3,4-tetracarboxylic Dianhydride 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to meso-Butane-1,2,3,4-tetracarboxylic Dianhydride: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the properties and applications of meso-butane-1,2,3,4-tetracarboxylic dianhydride. This molecule, a versatile tetrafunctional building block, holds significant potential in the fields of polymer chemistry, materials science, and the development of advanced biomedical systems. Our focus will be on delivering field-proven insights and explaining the causality behind experimental choices to ensure both scientific integrity and practical utility.

Core Physicochemical & Structural Properties

Meso-butane-1,2,3,4-tetracarboxylic dianhydride, often abbreviated as BDA, is characterized by its two fused succinic anhydride rings. This stereoisomer possesses a plane of symmetry, rendering it achiral. Understanding its fundamental properties is the first step in its effective application. The stability and reactivity of the anhydride rings are central to its chemistry, making it an excellent monomer for polymerization and a potent crosslinking agent.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆O₆ | [1][2][3] |

| Molecular Weight | 198.13 g/mol | [1][2][3] |

| CAS Number | 17309-39-6 (meso-form) | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 242-243.5 °C | [4] |

| Boiling Point | 492.0 ± 45.0 °C (Predicted) | [4] |

| Density | 1.7 ± 0.1 g/cm³ | |

| IUPAC Name | (3R)-3-[(3S)-2,5-dioxooxolan-3-yl]oxolane-2,5-dione | [1] |

These properties are critical for practical lab work. The high melting point suggests strong intermolecular forces and a stable crystalline lattice, which is important for storage and handling. The high boiling point indicates low volatility.

Synthesis Pathway: A Validated Protocol

The synthesis of meso-butane-1,2,3,4-tetracarboxylic dianhydride is typically achieved through the dehydration of its corresponding tetracarboxylic acid. Acetic anhydride is a common and effective dehydrating agent for this transformation. The following protocol is based on established chemical principles for anhydride formation.

Experimental Protocol: Synthesis via Dehydration

Objective: To synthesize meso-butane-1,2,3,4-tetracarboxylic dianhydride from meso-butane-1,2,3,4-tetracarboxylic acid.

Materials:

-

meso-Butane-1,2,3,4-tetracarboxylic acid

-

Acetic anhydride

-

1,4-Dioxane (Anhydrous)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Step-by-Step Methodology:

-

Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a condenser, and a nitrogen inlet. The entire apparatus must be dried thoroughly to prevent premature hydrolysis of the anhydride product.

-

Inert Atmosphere: Purge the system with dry nitrogen gas for 10-15 minutes. Maintaining an inert atmosphere is crucial because anhydride functional groups are susceptible to hydrolysis by atmospheric moisture.

-

Charging Reagents: To the flask, add meso-butane-1,2,3,4-tetracarboxylic acid (1.0 eq), acetic anhydride (2.4 eq), and anhydrous 1,4-dioxane. Dioxane serves as a solvent to facilitate the reaction, while acetic anhydride acts as the dehydrating agent, consuming the two molecules of water generated to form the two anhydride rings.

-

Reaction Conditions: Heat the reaction mixture to 40°C with continuous stirring. The relatively mild temperature is sufficient to drive the reaction without causing significant side product formation.

-

Monitoring & Precipitation: As the reaction proceeds, a white solid precipitate of the dianhydride product will begin to form. The reaction is typically complete within 3-4 hours.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Isolate the white solid product by vacuum filtration.

-

Purification & Drying: Wash the filtered solid with a small amount of cold acetic acid to remove any unreacted starting material and residual dioxane. Dry the product under vacuum to yield the final, purified meso-butane-1,2,3,4-tetracarboxylic dianhydride.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the dianhydride.

Analytical Characterization

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a powerful technique for identifying functional groups. For meso-butane-1,2,3,4-tetracarboxylic dianhydride, the key diagnostic peaks would be:

-

Anhydride C=O Stretch: Two characteristic, strong absorption bands are expected for the carbonyl groups of the five-membered anhydride rings. These typically appear around 1850-1870 cm⁻¹ and 1780-1800 cm⁻¹ . The higher frequency band is the symmetric stretch, and the lower frequency band is the asymmetric stretch. The presence of this doublet is a strong indicator of a cyclic anhydride.

-

C-O-C Stretch: A strong band corresponding to the C-O-C stretching within the anhydride ring is expected between 1200-1300 cm⁻¹ .

-

Aliphatic C-H Stretch: Absorption bands for the C-H bonds of the butane backbone will be present in the 2850-3000 cm⁻¹ region.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the hydrogen environment in the molecule. Due to the meso stereochemistry, the molecule is symmetric.

-

Expected ¹H NMR Signals: We would anticipate two distinct signals. The protons on the carbons bearing the anhydride groups (C2 and C3) would be in one chemical environment, while the protons on the terminal carbons (C1 and C4) would be in another. The signals would likely appear in the δ 3.0-4.5 ppm range, shifted downfield due to the electron-withdrawing effect of the adjacent carbonyl groups.

C. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile.[5] This is vital for applications in high-performance polymers, where thermal resistance is key.[6]

Self-Validating TGA Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place 5-10 mg of the finely ground dianhydride powder into an alumina or platinum crucible. A small, uniform sample size ensures even heat distribution.[5]

-

Experimental Conditions:

-

Atmosphere: Heat the sample under a high-purity nitrogen atmosphere (flow rate of 50-100 mL/min). This prevents oxidative decomposition and allows for the study of the intrinsic thermal stability.

-

Heating Rate: A standard heating rate of 10 °C/min is typically used.

-

Temperature Range: Heat from room temperature to approximately 600 °C to ensure full decomposition is observed.

-

-

Data Analysis: Plot the mass loss (%) versus temperature. The resulting TGA curve will show a stable plateau until the onset of decomposition, followed by one or more mass loss steps. The derivative of this curve (DTG) shows the temperature at which the rate of mass loss is maximal (T_max).[7]

Expected Result: The dianhydride is expected to be thermally stable up to its melting point and beyond, likely showing significant decomposition only above 250-300°C. The decomposition would involve the loss of CO and CO₂ as the anhydride rings break apart.

Applications in Research and Development

The utility of meso-butane-1,2,3,4-tetracarboxylic dianhydride stems from its bifunctional nature, making it an ideal monomer for step-growth polymerization and a crosslinking agent.

A. Monomer for High-Performance Polyimides

Dianhydrides are foundational monomers in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[6][8][9] The reaction of a dianhydride with a diamine proceeds via a two-step process to form the polyimide.

These properties make polyimides highly valuable in demanding industrial applications and increasingly in the biomedical field for devices, sensors, and drug delivery systems.[10][11]

B. Crosslinking Agent for Polymer Networks

The two anhydride groups can react with hydroxyl, amine, or epoxy functionalities on polymer chains, forming stable ester or imide linkages. This crosslinking process creates a three-dimensional polymer network, transforming thermoplastics into thermosets with enhanced mechanical strength, thermal stability, and solvent resistance.[6]

In the context of drug development, this is particularly relevant for creating hydrogels and nanosponges for controlled drug release.[12][13][14] By reacting the dianhydride with biocompatible polymers like polysaccharides (e.g., chitosan, cyclodextrin) or poly(amino acids), a crosslinked network can be formed that encapsulates a therapeutic agent.[15] The density of crosslinking, controlled by the stoichiometric ratio of dianhydride to polymer, can be tuned to control the swelling behavior of the hydrogel and, consequently, the release rate of the entrapped drug.[12]

Crosslinking Mechanism Diagram

Caption: Role as a crosslinking agent for polymer chains.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazards: Meso-butane-1,2,3,4-tetracarboxylic dianhydride is classified as a skin and eye irritant.[1] It is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. If dust generation is likely, use respiratory protection.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from moisture and incompatible materials such as strong oxidizing agents and bases.

Conclusion

Meso-butane-1,2,3,4-tetracarboxylic dianhydride is a highly valuable and versatile chemical intermediate. Its rigid, tetrafunctional structure makes it a prime candidate for the synthesis of high-performance polyimides and for the crosslinking of various polymer systems. For professionals in materials science and drug development, its ability to form stable, biocompatible polymer networks for applications like controlled-release drug delivery presents a significant area of opportunity. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is the foundation for unlocking its full potential in advanced applications.

References

-

Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. (n.d.). PMC - NIH. [Link]

-

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride | C8H6O6 | CID 53384481. (n.d.). PubChem. [Link]

-

Polyimide as a biomedical material: advantages and applications. (2024). RSC Publishing. [Link]

-

Polyimide as a biomedical material: advantages and applications. (2024). ResearchGate. [Link]

-

Biomedical Application of Cyclodextrin Polymers Cross-Linked via Dianhydrides of Carboxylic Acids. (2020). MDPI. [Link]

-

Biomedical Application of Cyclodextrin Polymers Cross-Linked via Dianhydrides of Carboxylic Acids. (2020). ResearchGate. [Link]

-

Polyimide as a biomedical material: advantages and applications. (2024). PubMed. [Link]

-

Pyromellitic dianhydride crosslinked cyclodextrin nanosponges for curcumin controlled release. (n.d.). IRIS-AperTO. [Link]

-

Pyromellitic Dianhydride (PMDA): The Advanced Crosslinking Solution. (n.d.). Milliken. [Link]

-

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride. (n.d.). PubChem. [Link]

-

Dianhydrides | Dianhydride Chemistry. (n.d.). Dianhydrides.com. [Link]

-

meso-butane-1,2,3,4-tetracarboxylic dianhydride. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

-

Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb. (n.d.). MDPI. [Link]

-

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride 96.0+%, TCI America™. (n.d.). Fisher Scientific. [Link]

-

Thermal Analysis TGA / DTA. (n.d.). Åbo Akademi University. [Link]

-

(a) Thermogravimetric analysis (TGA) curves and (b) derivative... (n.d.). ResearchGate. [Link]

-

Thermal Analysis of Pharmaceuticals. (n.d.). Mettler Toledo. [Link]

-

Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC - NIH. [Link]

Sources

- 1. prezi.com [prezi.com]

- 2. meso-Butane-1,2,3,4-tetracarboxylic Dianhydride | C8H6O6 | CID 53384481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE , ≥99% , 4534-73-0 - CookeChem [cookechem.com]

- 4. MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. web.abo.fi [web.abo.fi]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Polyimide as a biomedical material: advantages and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00292J [pubs.rsc.org]

- 9. dianhydrides.com [dianhydrides.com]

- 10. researchgate.net [researchgate.net]

- 11. Polyimide as a biomedical material: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. iris.unito.it [iris.unito.it]

- 15. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

For Immediate Release

A comprehensive technical guide addressing the solubility of meso-butane-1,2,3,4-tetracarboxylic dianhydride, a critical monomer in the synthesis of advanced polymers, is now available for researchers, scientists, and professionals in drug development and materials science. This document provides an in-depth analysis of the compound's solubility characteristics, crucial for optimizing reaction conditions, purification processes, and formulation development.

Introduction: The Pivotal Role of Solubility in Application

Meso-butane-1,2,3,4-tetracarboxylic dianhydride (m-BTDA) is a non-aromatic, cyclic dianhydride monomer increasingly utilized in the synthesis of high-performance polyimides and other polymers.[1] Its unique alicyclic structure imparts desirable properties to the resulting materials, including enhanced optical transparency and improved solubility of the final polymer. A thorough understanding of the solubility of m-BTDA itself is a fundamental prerequisite for its effective application. This guide elucidates the solubility profile of m-BTDA, providing a framework for its handling and use in various solvent systems.

Physicochemical Properties of meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

A foundational understanding of the physicochemical properties of m-BTDA is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₈H₆O₆ | [2] |

| Molecular Weight | 198.13 g/mol | [2] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 242-243.5 °C | [3] |

| Density (predicted) | 1.662 ± 0.06 g/cm³ | [3] |

Solubility Profile: A Qualitative and Inferred Analysis

High Solubility in Polar Aprotic Solvents

The primary application of m-BTDA is in the synthesis of polyimides, which is typically carried out in polar aprotic solvents.[4][5] The frequent use of solvents such as N-methyl-2-pyrrolidone (NMP) , N,N-dimethylacetamide (DMAc) , and dimethyl sulfoxide (DMSO) for dissolving m-BTDA prior to polymerization strongly indicates its high solubility in these media.[4][5][6] For instance, NMR spectroscopic analysis of related tetracarboxylic acids has been performed using DMSO-d₆, further supporting its utility as a solvent.[7]

Limited Solubility in Nonpolar and Protic Solvents

Based on the polar nature of the dianhydride functional groups, m-BTDA is expected to have limited solubility in nonpolar solvents such as alkanes and aromatic hydrocarbons.

Crucially, the high reactivity of the anhydride moieties towards nucleophiles dictates its instability and, therefore, practical insolubility in protic solvents like water and alcohols under conditions that favor reaction.

The Critical Factor: Reactivity and Hydrolysis

The anhydride functional groups in m-BTDA are highly susceptible to nucleophilic attack, with hydrolysis being a primary consideration.[8][9] This reactivity is not a mere inconvenience but a defining characteristic that governs solvent selection.

The reaction with water leads to the ring-opening of the anhydride groups to form the corresponding meso-butane-1,2,3,4-tetracarboxylic acid. This hydrolysis is often rapid and can be catalyzed by both acids and bases.[10] Consequently, for applications requiring the dianhydride to remain intact, the use of anhydrous (dry) solvents is imperative.

Experimental Protocol for Solubility Determination

For researchers requiring precise, quantitative solubility data, a standardized experimental protocol is essential. The following details a robust methodology for determining the solubility of m-BTDA in a given solvent.

Materials and Equipment

-

meso-Butane-1,2,3,4-tetracarboxylic dianhydride (purity >98%)

-

Anhydrous solvent of interest

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Vials with airtight seals

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of m-BTDA to a series of vials.

-

Accurately dispense a known volume of the anhydrous solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation and moisture ingress.

-

Place the vials in a temperature-controlled shaker set to the desired temperature(s).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker, ensuring the temperature is maintained.

-

Centrifuge the vials at a high speed to sediment the undissolved solid.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Dilute the collected supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of m-BTDA.

-

Prepare a calibration curve using standard solutions of m-BTDA of known concentrations.

-

Calculate the concentration of m-BTDA in the original saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per liter (g/L) or moles per liter (mol/L), at the specified temperature.

-

Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

-

Conclusion and Future Directions

Meso-butane-1,2,3,4-tetracarboxylic dianhydride exhibits favorable solubility in polar aprotic solvents, a characteristic that is leveraged in its primary application in polyimide synthesis. Its reactivity, particularly towards hydrolysis, necessitates the use of anhydrous conditions for maintaining its chemical integrity in solution. The experimental framework provided herein offers a standardized approach for generating the quantitative solubility data that is currently lacking in the literature. Further research to populate a comprehensive database of m-BTDA solubility in a range of solvents at various temperatures would be of significant value to the scientific and industrial communities that rely on this versatile monomer.

References

-

Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. PMC - NIH. Available at: [Link]

-

Prospects for the synthesis and application of copolyimides based on tetracarboxylic acid dianhydride mixtures. E3S Web of Conferences. Available at: [Link]

-

Synthesis Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride. MDPI. Available at: [Link]

-

Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PMC - NIH. Available at: [Link]

-

Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances. Available at: [Link]

-

4.3 Acid anhydrides. Organic Chemistry II - Fiveable. Available at: [Link]

-

Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. MDPI. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI. Available at: [Link]

-

meso-Butane-1,2,3,4-tetracarboxylic dianhydride. GlpBio. Available at: [Link]

-

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride. PubChem. Available at: [Link]

-

Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University. Available at: [Link]

-

Synthesis and Photo-Alignment Properties of Novel Polyimides with Cyclobutane-1, 2, 3, 4-Tetracarboxylic Dianhydride (CBDA). ResearchGate. Available at: [Link]

-

Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications. Longdom Publishing. Available at: [Link]

-

Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

Organic acid anhydride. Wikipedia. Available at: [Link]

-

meso-butane-1,2,3,4-tetracarboxylic dianhydride. Chongqing Chemdad Co. ,Ltd. Available at: [Link]

-

22.5: Acid Anhydride Chemistry. Chemistry LibreTexts. Available at: [Link]

-

21.5 Chemistry of Acid Anhydrides. OpenStax. Available at: [Link]

Sources

- 1. MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 2. meso-Butane-1,2,3,4-tetracarboxylic Dianhydride | C8H6O6 | CID 53384481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC ACID(4534-68-3) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 21.5 Chemistry of Acid Anhydrides - Organic Chemistry | OpenStax [openstax.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structure and Application of meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

Abstract

meso-Butane-1,2,3,4-tetracarboxylic dianhydride is a pivotal chemical intermediate, primarily recognized for its role as a monomer in the synthesis of advanced polyimides and as an effective cross-linking agent. Its unique stereochemistry and rigid, alicyclic structure impart desirable properties, such as thermal stability and optical transparency, to the resulting polymers. This guide provides a comprehensive examination of its molecular structure, stereochemical nuances, definitive spectroscopic characteristics, and established synthesis protocols. We delve into the causal reasoning behind experimental methodologies and highlight its applications in materials science, which are increasingly relevant to advanced drug delivery systems and biomedical devices.

Core Molecular Structure and Stereochemistry

meso-Butane-1,2,3,4-tetracarboxylic dianhydride, systematically named (3R,3'S)-Tetrahydro-[3,3'-bifuran]-2,2',5,5'-tetraone, is an alicyclic compound featuring two fused succinic anhydride rings.[1][2] Its molecular formula is C₈H₆O₆, with a molecular weight of approximately 198.13 g/mol .[2]

The defining feature of this molecule is its meso configuration. It possesses two chiral centers at the C3 and C4 positions of the butane backbone. However, the molecule is achiral overall due to an internal plane of symmetry. This arises from the opposite stereochemical configurations at these centers, specifically (R) and (S), which makes the molecule superimposable on its mirror image. This specific stereochemistry significantly influences the polymer chain packing and, consequently, the macroscopic properties of materials derived from it.

X-ray crystallographic analysis has definitively established the three-dimensional conformation of the molecule, revealing a cis-trans-cis arrangement of the carboxyl groups relative to the cyclobutane-like core formed by the anhydride rings.[3]

Caption: 2D structure of meso-butane-1,2,3,4-tetracarboxylic dianhydride.

Synthesis and Purification Protocol

The dianhydride is typically synthesized from its corresponding tetracarboxylic acid via dehydration. The following protocol is a robust method for achieving high yield and purity.

Expert Insight: The choice of acetic anhydride as the dehydrating agent is critical. It readily reacts with the carboxylic acid groups to form the five-membered anhydride rings and acetic acid as a byproduct, which is easily removed. The use of 1,4-dioxane as a solvent is advantageous due to its ability to dissolve the starting material and its relatively high boiling point, allowing for controlled reaction temperatures. Performing the reaction under an inert nitrogen atmosphere is a key process control to prevent the hydrolysis of the anhydride product by atmospheric moisture, which would otherwise reduce the yield.

Experimental Protocol: Dehydration of Butanetetracarboxylic Acid

-

Reactor Setup: A clean, dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

Charging Reagents: Charge the reactor with meso-butane-1,2,3,4-tetracarboxylic acid (1.0 eq), acetic anhydride (2.4 eq), and 1,4-dioxane.[4]

-

Inerting: Purge the system with dry nitrogen for 15-20 minutes to create an inert atmosphere.

-

Reaction: Heat the mixture to 40°C with continuous stirring. A white solid precipitate of the dianhydride product will begin to form.[4]

-

Monitoring and Completion: Maintain the reaction at 40°C for approximately 3 hours to ensure complete conversion.[4]

-

Isolation: Cool the reaction mixture to room temperature. Collect the white solid product by vacuum filtration.

-

Purification: Wash the collected solid with fresh acetic acid to remove any unreacted starting material and soluble impurities, followed by a wash with a non-polar solvent like hexane to facilitate drying.

-

Drying: Dry the purified white powder under vacuum to obtain the final product. A yield of over 85% can be expected with this method.[4]

Sources

- 1. meso-Butane-1,2,3,4-tetracarboxylic dianhydride [glpbio.cn]

- 2. meso-Butane-1,2,3,4-tetracarboxylic Dianhydride | C8H6O6 | CID 53384481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,4-Butanetetracarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

Commercial suppliers of meso-Butane-1,2,3,4-tetracarboxylic dianhydride

An In-depth Technical Guide to meso-Butane-1,2,3,4-tetracarboxylic Dianhydride for Researchers and Drug Development Professionals

Introduction: Understanding a Versatile Chemical Building Block

Meso-butane-1,2,3,4-tetracarboxylic dianhydride (CAS No: 4534-73-0 or 17309-39-6 for the meso-isomer) is a key chemical intermediate valued for its unique stereochemistry and reactive anhydride groups.[1][2] Structurally, it consists of two succinic anhydride rings fused to a butane backbone.[3] This configuration provides a rigid and defined geometry, making it an excellent building block for the synthesis of advanced polymers and complex organic molecules.

For researchers in materials science and drug development, this dianhydride serves as a critical crosslinking agent and a monomer for high-performance polyimides.[4][5] Its ability to form stable ester or imide bonds with various functional groups allows for the precise engineering of materials with tailored properties, such as thermal stability, mechanical strength, and specific chemical functionalities.

Diagram: Chemical Structure of meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

Caption: Chemical structure of the title compound.

Part 1: Commercial Availability and Supplier Evaluation

The acquisition of high-quality meso-butane-1,2,3,4-tetracarboxylic dianhydride is the foundational step for reproducible research. The compound is available from a range of primary manufacturers and distributors, often with varying purity grades.

Table 1: Prominent Commercial Suppliers

| Supplier/Platform | Purity/Grade Offered | CAS Number | Notes |

| TCI Chemicals | >96.0% | 17309-39-6 | A primary manufacturer offering research-grade quantities.[6] |

| Fisher Scientific | 96.0+% (Distributes TCI) | 17309-39-6 | Major distributor providing access to TCI products.[7][8] |

| Aladdin Scientific | >98% (HPLC) | 4534-73-0 | Offers a higher purity grade suitable for sensitive applications.[9] |

| CookeChem | ≥99% | 4534-73-0 | Provides a high-purity option for demanding syntheses.[10] |

| Echemi | 99.0% | 4534-73-0 | An online marketplace listing various traders and suppliers.[11] |

| ChemicalBook | Varies by supplier | 4534-73-0 | A directory listing multiple international suppliers.[12] |

| Ossila | Not specified | 4534-73-0 | Supplier focused on materials for electronics and polymer research.[4] |

Expert Insights: A Framework for Supplier Validation

Choosing a supplier goes beyond simply finding the lowest price. For scientific applications, consistency and quality are paramount. The following workflow is a self-validating system for qualifying a chemical supplier.

Diagram: Supplier Evaluation Workflow

Caption: A logical workflow for qualifying a chemical supplier.

-

Causality in Evaluation: The Certificate of Analysis (CoA) is critical. It provides lot-specific data on purity (e.g., by titration or HPLC) and the results of characterization tests. An impurity profile is crucial because side-products from synthesis can interfere with polymerization or biological assays. For instance, the presence of the parent tetracarboxylic acid could alter reaction stoichiometry.

-

Trustworthiness through Verification: Always perform an in-house identity check on a newly acquired chemical, even from a trusted supplier. A simple melting point determination or an FT-IR spectrum can quickly confirm the material is as expected and has not degraded during shipping or storage.

Part 2: Technical Specifications and Characterization

Understanding the physicochemical properties of the dianhydride is essential for designing experiments, ensuring safety, and interpreting results.

Table 2: Key Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆O₆ | [1][10] |

| Molecular Weight | 198.13 g/mol | [1][10] |

| Appearance | White to almost white powder or crystal | [6] |

| Melting Point | 242-243.5 °C | [11] |

| Density | ~1.7 g/cm³ | [11] |

| Boiling Point | 492.0 ± 45.0 °C at 760 mmHg | [11] |

| SMILES | O1C(=O)CC(C2CC(=O)OC2=O)C1=O | [10] |

Analytical Characterization Protocols

A self-validating experimental design requires robust analytical confirmation of starting materials.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): This is the first-line technique for identity confirmation. The key is to look for the characteristic symmetric and asymmetric C=O stretching of the five-membered anhydride rings, typically appearing as two distinct, sharp peaks around 1780 cm⁻¹ and 1850 cm⁻¹. The absence of a broad O-H stretch (around 3000 cm⁻¹) confirms the absence of the hydrolyzed parent acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural confirmation. Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be simple. The chemical shifts and coupling constants of the methine (CH) and methylene (CH₂) protons provide definitive proof of the butane backbone's connectivity and stereochemistry.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reversed-phase method can separate the dianhydride from its parent acid and other potential organic impurities. The area percentage of the main peak in the chromatogram is used to quantify the purity, often reported as >98% or >99%.

Part 3: Key Applications and Methodologies

The utility of meso-butane-1,2,3,4-tetracarboxylic dianhydride stems from its ability to act as a tetra-functional crosslinker.

Application 1: Monomer for Polyimide Synthesis

Polyimides are high-performance polymers known for their exceptional thermal stability. The dianhydride is a crucial monomer in their synthesis.

Diagram: Polyimide Synthesis Pathway

Caption: Reaction pathway for polyimide synthesis.

Experimental Protocol: Synthesis of a Polyimide Film

-

Dissolution: In a nitrogen-purged, dry flask, dissolve an equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry, polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). Causality: The reaction is sensitive to water, which can hydrolyze the anhydride and prevent high molecular weight polymer formation. NMP is an excellent solvent for both the monomers and the resulting polymer.

-

Polyaddition: Slowly add a stoichiometric equivalent of meso-butane-1,2,3,4-tetracarboxylic dianhydride as a solid powder in portions. Maintain the temperature below 25°C. Causality: The reaction is exothermic. Slow addition prevents an uncontrolled temperature rise that could lead to side reactions and a lower molecular weight.

-

Poly(amic acid) Formation: Stir the solution under nitrogen for 12-24 hours at room temperature. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid) intermediate.

-

Film Casting: Cast the viscous poly(amic acid) solution onto a glass substrate using a doctor blade to achieve a uniform thickness.

-

Thermal Imidization: Place the cast film in a vacuum or convection oven and cure using a staged heating program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. Causality: The staged heating gently removes the solvent first, then drives the cyclodehydration (imidization) reaction to convert the amic acid links into imide rings, forming the final, stable polyimide film.

Application 2: Crosslinking Agent for Biopolymers

The dianhydride is an effective, formaldehyde-free crosslinking agent for natural polymers containing hydroxyl groups, such as cellulose in cotton or polysaccharides in hydrogels.[4]

Mechanism: The reaction proceeds via esterification. The anhydride rings open upon reaction with the hydroxyl groups on the polymer backbone, forming two ester linkages and two free carboxylic acid groups. With four potential reaction sites, the molecule can covalently link multiple polymer chains together, creating a durable, crosslinked network. This is the principle behind its use as an anti-wrinkle treatment for cotton fabrics.[4]

Part 4: Safety and Handling

According to safety data sheets, meso-butane-1,2,3,4-tetracarboxylic dianhydride is an irritant.

-

Hazards: Causes skin irritation and serious eye irritation. Harmful if swallowed.[11]

-

Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. Anhydrides are sensitive to moisture and can hydrolyze over time.

References

-

meso-butane-1,2,3,4-tetracarboxylic dianhydride - Echemi. Echemi.

-

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride - TCI Chemicals. TCI AMERICA.

-

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride 96.0+%, TCI America 5 g. Fisher Scientific.

-

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride 96.0+%, TCI America™. Fisher Scientific.

-

Butane-1,2,3,4-tetracarboxylic dianhydride - >98%(HPLC). Aladdin Scientific.

-

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride | C8H6O6. PubChem.

-

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride, 25g, Each. CP Lab Safety.

-

MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE, ≥99%. CookeChem.

-

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride - SAFETY DATA SHEET. TCI Chemicals.

-

meso-Butane-1,2,3,4-tetracarboxylic Dianhydride, 5g, Each. CP Lab Safety.

-

MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE | 4534-73-0. ChemicalBook.

-

MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE synthesis. ChemicalBook.

-

1,2,3,4-Butanetetracarboxylic dianhydride (BDA). Ossila.

-

1,2,3,4-Butanetetracarboxylic acid. Wikipedia.

-

Facile Synthesis of Butane-1,2,3,4-tetracarboxylic Acid. Masaryk University.

Sources

- 1. meso-Butane-1,2,3,4-tetracarboxylic Dianhydride | C8H6O6 | CID 53384481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 1,2,3,4-Butanetetracarboxylic acid - Wikipedia [en.wikipedia.org]

- 4. ossila.com [ossila.com]

- 5. mdpi.org [mdpi.org]

- 6. meso-Butane-1,2,3,4-tetracarboxylic Dianhydride | 17309-39-6 | TCI AMERICA [tcichemicals.com]

- 7. meso-Butane-1,2,3,4-tetracarboxylic Dianhydride 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. meso-Butane-1,2,3,4-tetracarboxylic Dianhydride 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 9. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 10. MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE , ≥99% , 4534-73-0 - CookeChem [cookechem.com]

- 11. echemi.com [echemi.com]

- 12. MESO-BUTANE-1,2,3,4-TETRACARBOXYLIC DIANHYDRIDE | 4534-73-0 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Crosslinking Cotton Cellulose with meso-Butane-1,2,3,4-tetracarboxylic Dianhydride

Introduction: A Paradigm Shift in Cellulose Modification

For decades, the textile industry has sought to enhance the inherent properties of cotton, particularly its dimensional stability and resistance to wrinkling. Traditional methods often relied on formaldehyde-based crosslinking agents, which, while effective, have come under scrutiny due to health and environmental concerns.[1][2] A significant advancement in this field is the use of polycarboxylic acids, with 1,2,3,4-butanetetracarboxylic acid (BTCA) emerging as a highly effective, formaldehyde-free alternative.[3][4]

The crosslinking mechanism of BTCA with the hydroxyl groups of cellulose proceeds through the formation of a reactive intermediate: meso-butane-1,2,3,4-tetracarboxylic dianhydride (m-BTCDA). This guide provides a comprehensive overview and detailed protocols for the crosslinking of cotton cellulose, focusing on the chemistry of the m-BTCDA intermediate. These notes are intended for researchers, scientists, and professionals in drug development and material science who are exploring advanced cellulose modification techniques.

The reaction imparts desirable properties to cotton fabrics, including improved wrinkle resistance, anti-pilling, and even flame retardant characteristics.[5] However, the process requires careful control of parameters to mitigate potential drawbacks such as reduced tensile strength and fabric whiteness.[5]

The Chemistry of Crosslinking: From BTCA to a Stable Ester Network

The crosslinking of cotton cellulose with BTCA is a two-step esterification process. The presence of a catalyst, typically an alkali metal salt of phosphorous acid like sodium hypophosphite (SHP), is crucial for achieving high reaction efficiency at lower temperatures.[1][6]

Step 1: Formation of the Reactive Dianhydride Intermediate

Upon heating in the presence of SHP, two pairs of adjacent carboxylic acid groups of BTCA dehydrate to form two five-membered cyclic anhydride rings. This reactive intermediate is meso-butane-1,2,3,4-tetracarboxylic dianhydride (m-BTCDA).[6] The catalyst, SHP, significantly lowers the temperature required for this anhydride formation.[1]

Step 2: Esterification of Cellulose

The highly reactive m-BTCDA then readily reacts with the hydroxyl groups of the cellulose chains in the amorphous regions of the cotton fibers.[4] This reaction opens the anhydride rings to form stable ester bonds, covalently linking the BTCA molecule to the cellulose. As a tetra-functional molecule, a single BTCA molecule can react with two separate cellulose chains, creating a crosslink that imparts dimensional stability and reduces the slippage of polymer chains, which is the primary cause of wrinkling.

Below is a diagram illustrating the chemical pathway of this crosslinking reaction.

Caption: Chemical pathway of cotton cellulose crosslinking with BTCA.

Experimental Protocols

The following protocols provide a step-by-step guide for the crosslinking of cotton fabric with BTCA and subsequent analysis of the treated material.

Protocol 1: Crosslinking of Cotton Fabric

This protocol details the pad-dry-cure method for treating cotton fabric with a BTCA/SHP solution.

Materials and Equipment:

-

100% cotton fabric, desized, scoured, and bleached

-

1,2,3,4-butanetetracarboxylic acid (BTCA)

-

Sodium hypophosphite (SHP), catalyst

-

Deionized water

-

Laboratory padder

-

Stenter or laboratory oven with temperature control

-

Analytical balance

Procedure:

-

Preparation of the Finishing Solution:

-

Prepare an aqueous solution containing the desired concentrations of BTCA and SHP. A typical starting formulation is 6% (w/v) BTCA and 6% (w/v) SHP.[5]

-

Dissolve the BTCA and SHP in deionized water with stirring until a clear solution is obtained.

-

-

Fabric Impregnation (Padding):

-

Drying:

-

Curing:

-

Cure the dried fabric at a high temperature to facilitate the crosslinking reaction. Typical curing conditions are 160-180°C for 2-3 minutes.[3] The optimal temperature and time may need to be determined experimentally based on the desired properties.

-

-

Post-Treatment Washing:

-

After curing, thoroughly rinse the fabric with warm water to remove any unreacted chemicals.

-

Wash the fabric with a non-ionic detergent, followed by another rinse with cold water.

-

Air-dry the treated fabric.

-

The following diagram outlines the experimental workflow for the crosslinking process.

Caption: Experimental workflow for crosslinking cotton fabric.

Protocol 2: Characterization of Crosslinked Cotton

A suite of analytical techniques should be employed to evaluate the effectiveness of the crosslinking treatment and its impact on the fabric's properties.

2.1 Fourier Transform Infrared (FTIR) Spectroscopy for Ester Bond Confirmation

FTIR spectroscopy is a powerful tool for confirming the formation of ester crosslinks.

Procedure:

-

Obtain FTIR spectra of untreated and BTCA-treated cotton samples using an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Collect spectra over a range of 4000-600 cm⁻¹.

-

Process the spectra (baseline correction, normalization) for comparison.

-

Look for the appearance of a characteristic ester carbonyl (C=O) peak at approximately 1720-1740 cm⁻¹ in the spectrum of the treated fabric, which is absent in the untreated sample.[5]

-

A decrease in the intensity of the hydroxyl (-OH) stretching band (around 3300-3400 cm⁻¹) in the treated sample also indicates the reaction of hydroxyl groups.[5]

2.2 Wrinkle Recovery Angle (WRA) Measurement (AATCC Test Method 128)

WRA is a key performance indicator for wrinkle resistance.

Procedure:

-

Condition the fabric samples in a standard atmosphere (21 ± 1°C and 65 ± 2% RH) for at least 8 hours.[9]

-

Using a wrinkle tester, apply a specified load to a fabric specimen for a set period (e.g., 20 minutes) to induce wrinkling.[10]

-

Remove the load and allow the fabric to recover for 24 hours under standard atmospheric conditions, suspended vertically.[10][11]

-

Visually compare the wrinkled fabric to a set of 3D standard replicas and assign a wrinkle recovery rating from 1 (very wrinkled) to 5 (very smooth).[10][11]

2.3 Tensile Strength Measurement (ISO 13934-1)

This test quantifies the impact of crosslinking on the mechanical strength of the fabric.

Procedure:

-

Prepare strip specimens of the fabric with specified dimensions (e.g., 50 mm width).[12]

-

Condition the specimens in a standard atmosphere.

-

Mount a specimen in the clamps of a constant-rate-of-extension (CRE) tensile testing machine.[13]

-

Apply a tensile force at a constant rate until the specimen breaks.[13]

-

Record the maximum force (tensile strength) and the elongation at maximum force.

-

Test multiple specimens in both the warp and weft directions and calculate the average values.

2.4 Whiteness Index Measurement (ASTM E313)

Crosslinking at high temperatures can cause yellowing of the fabric. The whiteness index is measured to quantify this effect.

Procedure:

-

Use a spectrophotometer or colorimeter to measure the CIE X, Y, and Z tristimulus values of the fabric samples.[14]

-

Calculate the Whiteness Index (WI) using the ASTM E313 formula, which is based on these tristimulus values.[14][15][16]

-

Compare the WI of the treated fabric to that of the untreated control. A lower WI indicates a greater degree of yellowing.

Data Summary and Expected Outcomes

The following table summarizes the expected changes in cotton fabric properties after crosslinking with BTCA.

| Property | Test Method | Untreated Cotton (Typical) | BTCA-Treated Cotton (Expected) | Rationale |

| Wrinkle Recovery | AATCC 128 | Low (Rating 1-2) | High (Rating > 3.5) | Covalent crosslinks prevent fiber slippage and improve dimensional stability. |

| Tensile Strength | ISO 13934-1 | High | Moderate to High (some reduction) | Acid-catalyzed hydrolysis of cellulose and embrittlement from crosslinking can reduce strength.[5] |

| Whiteness Index | ASTM E313 | High | Lower | High-temperature curing can cause some yellowing of the fabric.[5] |

| Ester Bond Formation | FTIR Spectroscopy | Absent (no peak at ~1730 cm⁻¹) | Present (distinct peak at ~1730 cm⁻¹) | Indicates successful esterification between BTCA and cellulose.[5] |

Troubleshooting and Optimization

-

Excessive Strength Loss: This can be caused by overly harsh curing conditions (too high temperature or too long duration) or a low pH of the finishing bath, leading to acid-catalyzed degradation of the cellulose.[8] To mitigate this, optimize the curing temperature and time, and adjust the pH of the BTCA solution if necessary.

-

Poor Wrinkle Recovery: Insufficient crosslinking may result from low concentrations of BTCA or catalyst, inadequate curing, or improper wet pick-up. Ensure accurate preparation of the finishing solution and uniform application to the fabric.

-

Significant Yellowing: High curing temperatures are the primary cause of yellowing.[5] Consider using a slightly lower curing temperature for a longer duration or incorporating additives that can reduce thermal degradation.

Conclusion

Crosslinking cotton cellulose with BTCA, via the m-BTCDA intermediate, offers a robust and environmentally friendlier method for producing high-performance textiles. The protocols and guidelines presented here provide a solid foundation for researchers and professionals to explore and optimize this valuable technology. By carefully controlling the reaction conditions and systematically characterizing the resulting materials, it is possible to achieve significant improvements in the functional properties of cotton fabrics.

References

- International Organization for Standardization. (2013). ISO 13934-1:2013 Textiles — Tensile properties of fabrics — Part 1: Determination of maximum force and elongation at maximum force using the strip method. ISO.

-

ChiuVention. (n.d.). Textile Tensile Testing Standards:ISO 13934-1 and ISO 13934-2. Retrieved from [Link]

-

Mecmesin. (n.d.). BS EN ISO 13934-1: Textiles. Tensile properties of fabrics. Determination of maximum force and elongation at maximum force using the strip method. Retrieved from [Link]

-

Testex. (2021, October 8). Fabric Tensile Properties Testing ISO 13934: Complete Guide. Retrieved from [Link]

-

Equitech. (n.d.). In-line Whiteness Measurement. Retrieved from [Link]

- ASTM International. (2020). E313-20: Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates.

-

ASTM International. (n.d.). E313 Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates. Retrieved from [Link]

-

IFATCC. (n.d.). Whiteness Determination of Optically Brightened Textiles. Retrieved from [Link]

-

3NH. (2024, November 6). Whiteness Index Measurement Methods. Retrieved from [Link]

-

AATCC. (2021, September 3). AATCC 128 Wrinkle Recovery of Fabrics: Appearance Method. Retrieved from [Link]

-

Textile Tester. (n.d.). AATCC 128 Wrinkle Recovery Test. Retrieved from [Link]

-

Testex. (2017, May 3). Fabric wrinkle recovery - appearance method AATCC 128. Retrieved from [Link]

- Yang, C. Q. (1991). FT-IR Spectroscopy Study of the Ester Crosslinking Mechanism of Cotton Cellulose. Textile Research Journal, 61(8), 433–440.

-

ResearchGate. (n.d.). FT-IR Spectroscopy Study of the Ester Crosslinking Mechanism of Cotton Cellulose. Retrieved from [Link]

-

Scilit. (n.d.). Cotton Cross-Linked at Various Degrees of Fiber Swelling. Retrieved from [Link]

-

ResearchGate. (n.d.). Wrinkle recovery angle and wrinkle recovery appearance rating for durable press finished cotton fabrics. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectroscopy Study of Ester Crosslinking of Cotton Cellulose Catalyzed by Sodium Hypophosphite. Retrieved from [Link]

-

Semantic Scholar. (2018, June 19). A new method for measuring fabric visual attributes: Wrinkle recovery. Retrieved from [Link]

-

Sci-Hub. (n.d.). FT-IR Spectroscopy Study of the Ester Crosslinking Mechanism of Cotton Cellulose. Retrieved from [Link]

- Aksoy, S. A., & Genç, E. (2013). FUNCTIONALIZATION OF COTTON FABRICS BY ESTERIFICATION CROSS-LINKING WITH 1,2,3,4-BUTANETETRACARBOXYLIC ACID (BTCA). Cellulose Chemistry and Technology, 47(5-6), 405-412.

- Hameed, S., et al. (2014). CROSS-LINKING OF COTTON FABRIC USING MALEIC ANHYDRIDE AND SODIUM HYPOPHOSPHITE. Cellulose Chemistry and Technology, 48(5-6), 511-519.

-

Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques. Retrieved from [Link]

- Li, S., et al. (2022).

- Yang, C. Q. (2012). Crosslinking: A Route to Improve Cotton.

- Hu, Y., et al. (2019). Recent Progress in Fourier Transform Infrared (FTIR) Spectroscopy Study of Compositional, Structural and Physical Attributes of Developmental Cotton Fibers. Polymers, 11(11), 1795.

- Zhang, Y., et al. (2021). Locating the Reaction Site of 1,2,3,4-Butanetetracarboxylic Acid Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking. ACS Omega, 6(42), 28086–28094.

- Santiago, D. M., & Hortal, M. (2018). FT-IR Examination of the Development of Secondary Cell Wall in Cotton Fibers. Fibers, 6(3), 57.

-

ACE Laboratories. (n.d.). Crosslink Density & State of Cure. Retrieved from [Link]

-

Berkeley Center for Green Chemistry. (n.d.). NEW APPROACHES IN COTTON CROSSLINKING. Retrieved from [Link]

-

Defense Technical Information Center. (1970, January 28). Crosslink Density Determinations for Polymeric Materials. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Novel Strategy to fabricate Antiwrinkle Cotton fabrics with 1,2,3,4-Butanetetracarboxylic Acid under a Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aatcc.org [aatcc.org]

- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 6. FT-IR Spectroscopy Study of the Ester Crosslinking Mechanism of Cotton Cellulose | Semantic Scholar [semanticscholar.org]

- 7. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 8. Locating the Reaction Site of 1,2,3,4-Butanetetracarboxylic Acid Carboxyl and Cellulose Hydroxyl in the Esterification Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. testextextile.com [testextextile.com]

- 10. AATCC 128 Wrinkle Recovery | DaRong Tester [darongtester.com]

- 11. aatcctestmethods.com [aatcctestmethods.com]

- 12. testextextile.com [testextextile.com]

- 13. chiuvention.com [chiuvention.com]

- 14. equitechintl.com [equitechintl.com]

- 15. store.astm.org [store.astm.org]

- 16. standards.iteh.ai [standards.iteh.ai]

Application Notes & Protocols: Synthesis and Characterization of Advanced Polyimides from meso-Butane-1,2,3,4-tetracarboxylic Dianhydride and Diamines

Introduction: The Strategic Advantage of Aliphatic Dianhydrides in Polyimide Synthesis

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] Traditionally, the most well-known polyimides are derived from aromatic dianhydrides and aromatic diamines, which results in highly rigid, robust, but often insoluble and colored materials. However, a growing demand for processable, optically transparent high-performance polymers for advanced applications in electronics, aerospace, and medical devices has shifted focus towards incorporating aliphatic monomers.

This guide focuses on the reaction of meso-butane-1,2,3,4-tetracarboxylic dianhydride (BDA), a key aliphatic monomer, with various diamines. The non-planar, saturated backbone of BDA disrupts the charge-transfer complex formation common in aromatic polyimides, leading to polymers with significantly improved optical transparency and solubility, without catastrophically compromising thermal properties.[3] The stereospecific meso configuration of BDA further imparts unique structural regularity to the polymer chain.

This document provides a comprehensive overview of the underlying reaction mechanism, critical parameters for experimental design, detailed synthesis protocols, and standard characterization techniques for researchers and professionals in materials science and drug development.

The Two-Step Polycondensation Mechanism

The synthesis of polyimides from dianhydrides and diamines is a classic example of two-step polycondensation. This method allows for the formation of a processable intermediate, the poly(amic acid), before conversion to the final, intractable polyimide.[4]

Step 1: Poly(amic acid) Formation The reaction is initiated by the nucleophilic acyl substitution of the highly reactive anhydride carbonyl group by the amino group of the diamine. This step proceeds via a ring-opening mechanism, forming a soluble poly(amic acid) (PAA) precursor. This stage is typically conducted in a polar aprotic solvent at low to ambient temperatures (0–25 °C) under an inert atmosphere.[5][6] Lower temperatures are crucial to prevent premature and uncontrolled imidization, which would lead to precipitation and a low molecular weight product.

Step 2: Imidization (Cyclodehydration) The PAA precursor is then converted into the final polyimide through cyclodehydration, where the amic acid functional group closes to form a stable five-membered imide ring, releasing a molecule of water. This can be achieved through two primary methods:

-

Thermal Imidization: The PAA, often cast as a film, is subjected to a carefully controlled, stepwise heating program, typically up to 300-350 °C.[7]

-

Chemical Imidization: This involves treating the PAA solution with a mixture of a dehydrating agent (e.g., acetic anhydride) and a base catalyst (e.g., pyridine or triethylamine) at lower temperatures.[7]

Caption: General two-step synthesis pathway for polyimides from BDA and a diamine.

Experimental Design: Causality Behind Key Choices

The final properties of the polyimide are not accidental; they are deliberately engineered through the careful selection of monomers, solvents, and reaction conditions.

-

Monomer Selection: The choice of diamine is the most powerful tool for tuning the polymer's final properties.

-

Aromatic Diamines (e.g., 4,4'-oxydianiline, ODA): Introduce rigidity and enhance thermal stability (high Tg). The inclusion of flexible "hinge" atoms like ether (-O-) linkages in ODA can improve processability compared to fully rigid diamines.[5][6]

-

Aliphatic Diamines (e.g., 1,6-hexanediamine): Lead to more flexible polymer chains, lower Tg, and increased solubility, but often at the cost of reduced thermal stability.

-

Bulky/Cardo Diamines (e.g., 9,9-bis(4-aminophenyl)fluorene, FDA): The presence of bulky, orthogonal side groups (cardo structures) physically separates polymer chains, hindering packing and dramatically increasing solubility in organic solvents.[8][9]

-

-

Solvent System: The synthesis of the PAA precursor requires a polar aprotic solvent.

-

Why Polar Aprotic? Solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO) are essential.[2][10] They possess a high dielectric constant to dissolve the ionic intermediates and the polar PAA chain, but lack acidic protons that could interfere with the nucleophilic amine. Their high boiling points are also advantageous for the subsequent thermal imidization step.

-

-

Reaction Control:

-

Inert Atmosphere: The reaction must be carried out under a flow of inert gas (Nitrogen or Argon). This is critical to prevent the highly nucleophilic amine monomers from reacting with atmospheric oxygen and moisture, which can inhibit polymerization and discolor the product.[5][6]

-

Monomer Purity & Stoichiometry: High molecular weight polymer can only be achieved with ultra-pure monomers (>99%) and a precise 1:1 stoichiometric ratio of dianhydride to diamine. Any deviation leads to chain termination and significantly lower molecular weights.

-

Detailed Synthesis Protocol: BDA with 4,4'-Oxydianiline (ODA)

This protocol details the synthesis of a polyimide film via the two-step thermal imidization method.

4.1. Materials and Equipment

| Reagents & Solvents | Equipment |

| meso-Butane-1,2,3,4-tetracarboxylic dianhydride (BDA) | Three-neck round-bottom flask with overhead stirrer |

| 4,4'-Oxydianiline (ODA) | Nitrogen/Argon gas inlet and oil bubbler |

| N-methyl-2-pyrrolidone (NMP), anhydrous | Syringes and needles |

| Acetic Anhydride (for chemical imidization alternative) | Ice bath |

| Pyridine (for chemical imidization alternative) | High-temperature programmable oven or vacuum oven |

| Methanol (for precipitation) | Glass plates for film casting, doctor blade |

4.2. Step-by-Step Procedure: Poly(amic acid) Synthesis

-

Monomer Preparation: Dry the BDA and ODA in a vacuum oven at 80-100 °C for at least 12 hours prior to use to remove any absorbed moisture.

-

Reactor Setup: Assemble a dry three-neck flask with a mechanical stirrer and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a positive nitrogen flow.

-

Diamine Dissolution: In a representative synthesis, charge the flask with ODA (e.g., 2.002 g, 10 mmol) and anhydrous NMP (e.g., 25 mL). Stir the mixture under a gentle nitrogen stream until the diamine is completely dissolved.

-